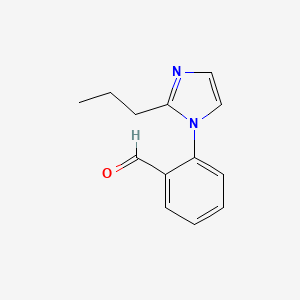

2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde

Descripción

2-(2-Propyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde moiety linked to a 2-propyl-substituted imidazole ring. The aldehyde group at the para position of the benzene ring enhances its reactivity, making it a versatile precursor for synthesizing Schiff bases, coordination complexes, or pharmacologically active derivatives.

Propiedades

Fórmula molecular |

C13H14N2O |

|---|---|

Peso molecular |

214.26 g/mol |

Nombre IUPAC |

2-(2-propylimidazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C13H14N2O/c1-2-5-13-14-8-9-15(13)12-7-4-3-6-11(12)10-16/h3-4,6-10H,2,5H2,1H3 |

Clave InChI |

XPXCDSXRMGYWQY-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=NC=CN1C2=CC=CC=C2C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Substitution Reaction: The imidazole ring is then substituted with a propyl group at the 2-position using appropriate alkylating agents under controlled conditions.

Aldehyde Formation:

Industrial Production Methods: Industrial production of 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency.

Types of Reactions:

Oxidation: The aldehyde group in 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides under basic conditions.

Major Products:

Oxidation: 2-(2-Propyl-1h-imidazol-1-yl)benzoic acid.

Reduction: 2-(2-Propyl-1h-imidazol-1-yl)benzyl alcohol.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their function.

Comparación Con Compuestos Similares

Key Observations :

- Planarity : The imidazole core in the target compound and ’s derivative is planar, but dihedral angles with substituents (e.g., 77.34° for nitrobenzene in ) influence packing and reactivity.

- Electronic Properties : Electron-withdrawing groups (e.g., nitro in ) reduce imidazole’s electron density, whereas alkyl groups (propyl) donate electrons, altering reactivity in catalysis or coordination .

Challenges :

- Substituent sensitivity: Methoxy groups (as in ) may hinder imidazole formation due to steric or electronic effects, leading to unreacted starting materials.

- Oxidation control: Aldehyde groups (as in ) are prone to oxidation, requiring careful handling to avoid side reactions.

Physicochemical and Reactivity Profiles

Reactivity Insights :

- The aldehyde group in the target compound and enables Schiff base formation or metal coordination, useful in ligand design.

Crystallographic and Spectroscopic Data

- Crystal Packing : The target compound’s propyl chain may introduce torsional flexibility, contrasting with the rigid conjugated systems in (planar pyridylvinyl) and (intramolecular H-bonding).

- Spectroscopy : IR and NMR data for related compounds (e.g., ) confirm functional group integrity. For example, aldehyde protons in resonate at δ 10.0–10.5 ppm, while imidazole C–H stretches appear near 3100 cm⁻¹ in IR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.